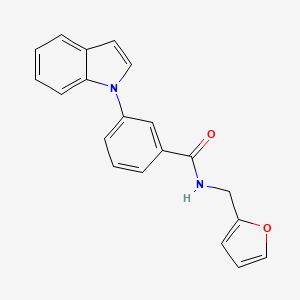

N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-indol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-20(21-14-18-8-4-12-24-18)16-6-3-7-17(13-16)22-11-10-15-5-1-2-9-19(15)22/h1-13H,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEHNMBKMTYZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide typically involves the following steps:

Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.

Coupling with Indole: The furan-2-ylmethyl intermediate is then coupled with indole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of Benzamide: The final step involves the reaction of the coupled product with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide is a synthetic organic compound with a variety of scientific research applications due to its unique combination of a furan ring, an indole moiety, and a benzamide group.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It serves as a building block in the synthesis of more complex molecules.

- Biology It is studied for its interactions with biological macromolecules.

- Medicine It is investigated for its potential anticancer properties, particularly its ability to modulate estrogen receptors.

Anticancer Properties

Research indicates that This compound exhibits anticancer activity. In vitro studies have demonstrated cytotoxicity against different cancer cell lines. The compound induces apoptosis and cell cycle arrest at the G1 phase, evidenced by increased caspase 3/7 activity in treated cells.

HDAC Inhibition

This compound also acts as a histone deacetylase (HDAC) inhibitor. It inhibits HDAC1 with an IC50 value of approximately 2.89 µM, suggesting therapeutic potential in cancer treatment.

Study on Antitumor Activity

A study involving synthesized derivatives of indole-based compounds, including This compound, evaluated the compounds against various cancer cell lines. Compounds with electron-withdrawing groups exhibited enhanced biological activity, effectively inhibiting cell proliferation and inducing apoptosis in MCF-7 cells.

Structure-Activity Relationship (SAR)

Modifications on the furan and indole rings significantly influence the biological activity of the compound. Substituents at specific positions on the aromatic rings correlate with increased potency against cancer cell lines.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 1.88 | 2.12 (5-FU) |

| HCT116 | 2.12 | 2.84 (Doxorubicin) |

| A549 | 0.98 | 1.93 (Prodigiosin) |

Other Indole Derivatives

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide involves its interaction with molecular targets such as estrogen receptors. The compound exhibits substantial affinity towards estrogen receptor alpha (ERα), which can influence cell proliferation and apoptosis pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Furan vs. Other Heterocycles: The furan-2-ylmethyl group in the target compound contrasts with sulfamoyl (e.g., ) or quinolinyl groups (e.g., JXC010), impacting electronic properties and solubility.

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl , chloro ) enhance lipophilicity, while hydrophilic groups (e.g., methoxy in JXC010) may improve water solubility.

Biological Activity

N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C22H18N4O2

- Molecular Weight : 370.4 g/mol

- IUPAC Name : this compound

- SMILES Notation : CN(CC1=CC=CO1)C(=O)C2=CC3=C(C=C2)C=C(N3)C4=NNC5=CC=CC=C54

The compound features a furan ring, an indole moiety, and a benzamide structure, which are known to contribute to various biological activities.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines.

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 1.88 | 2.12 (5-FU) |

| HCT116 | 2.12 | 2.84 (Doxorubicin) |

| A549 | 0.98 | 1.93 (Prodigiosin) |

The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by increased caspase 3/7 activity in treated cells .

HDAC Inhibition

Another significant aspect of its biological activity is its role as a histone deacetylase (HDAC) inhibitor. The compound has been shown to inhibit HDAC1 with an IC50 value of approximately 2.89 µM, demonstrating potential for therapeutic applications in cancer treatment .

Study on Antitumor Activity

In a comprehensive study, researchers synthesized several derivatives of indole-based compounds, including this compound. The study evaluated the compounds against various cancer cell lines and determined that those with electron-withdrawing groups exhibited enhanced biological activity. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in MCF-7 cells .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications on the furan and indole rings significantly influenced the biological activity of the compound. For instance, substituents at specific positions on the aromatic rings were correlated with increased potency against cancer cell lines .

Q & A

Basic: What are the optimal synthetic routes for N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide, and how can reaction conditions be optimized for yield improvement?

Answer:

Synthesis typically involves coupling indole derivatives with benzamide intermediates. A Pd-catalyzed amidation or cyclization strategy (as seen in analogous indole-benzamide systems) can be employed . For example:

- Step 1: Prepare the indole precursor (e.g., 1H-indole-3-carbaldehyde oxime via hydroxylamine reflux in ethanol) .

- Step 2: Use coupling reagents (e.g., EDC/HOBt) or Pd catalysts to attach the furan-2-ylmethyl group to the benzamide core .

- Optimization: Adjust solvent polarity (e.g., DMF for high-temperature reactions), stoichiometry (excess indole derivative to drive coupling), and catalyst loading (0.5–2 mol% Pd). Monitor yield via HPLC or TLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Answer:

- IR Spectroscopy: Identify carbonyl (C=O stretch ~1650–1680 cm⁻¹) and indole N–H (~3350 cm⁻¹) groups. Furan C–O–C asymmetric stretches appear near 1210 cm⁻¹ .

- ¹H/¹³C NMR: The furan methylene protons (CH₂–O) resonate at δ 4.5–5.0 ppm, while indole protons (C-2/C-3) appear as doublets near δ 7.0–7.5 ppm. Aromatic benzamide protons show splitting patterns consistent with substitution at the 3-position .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching calculated mass) .

Advanced: How can computational methods like DFT validate the molecular structure and predict reactivity?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can:

- Validate Geometry: Compare computed bond lengths/angles (e.g., C–N in benzamide: ~1.37 Å) with experimental X-ray data .

- Predict Reactivity: Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (indole C-3) and electrophilic (furan O) sites .

- Example: In analogous indole-acetamide derivatives, DFT-predicted bond angles (e.g., C(9)–N(1)–C(19) = 124.87°) matched crystallographic data within 1% error .

Advanced: What strategies resolve discrepancies between experimental and computational structural data?

Answer:

- Data Cross-Validation: Use multiple techniques (e.g., X-ray crystallography, NMR, IR) to confirm functional groups. For instance, if DFT predicts an indole C–H bend at 1454 cm⁻¹ but IR shows a peak at 1390 cm⁻¹, reassess solvent effects or hydrogen bonding .

- Refinement Tools: Employ SHELX for crystallographic refinement. Adjust parameters like thermal displacement (B-factors) to account for dynamic disorder in the furan ring .

- Error Analysis: Quantify RMSD between computed and experimental geometries. Deviations >0.05 Å may indicate incomplete basis sets or solvent interactions .

Advanced: How is X-ray crystallography applied to determine crystal structure, and what challenges arise during refinement?

Answer:

- Data Collection: Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .

- Challenges:

- Validation: Check R-factor convergence (<5%) and validate with CCDC deposition (e.g., CIF file submission) .

Advanced: What in vitro assays evaluate biological activity, considering structural features?

Answer:

- Antioxidant Assays: DPPH radical scavenging (monitor absorbance at 517 nm) to test indole’s redox activity .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa). The benzamide’s electron-withdrawing groups may enhance apoptosis .

- Enzyme Inhibition: Test furan’s role in binding ATP sites (e.g., kinase assays). Molecular docking (AutoDock Vina) can prioritize targets .

Basic: How do solvent choice and reaction conditions influence byproduct formation during synthesis?

Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may hydrolyze benzamide. Use dichloromethane for acid-sensitive steps .

- Byproduct Mitigation:

- Oxidation: Add antioxidants (e.g., BHT) to prevent indole ring oxidation .

- Dimerization: Control temperature (<80°C) to avoid indole-3-carbaldehyde dimerization .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) separates unreacted indole and benzamide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.